molecular formula C15H12FN3 B1335794 3-(4-Fluorophenyl)-1-phenyl-1H-pyrazol-5-amine CAS No. 72411-53-1

3-(4-Fluorophenyl)-1-phenyl-1H-pyrazol-5-amine

Cat. No. B1335794
CAS RN: 72411-53-1
M. Wt: 253.27 g/mol
InChI Key: QCEVUBQDNVSIHB-UHFFFAOYSA-N
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Description

3-(4-Fluorophenyl)-1-phenyl-1H-pyrazol-5-amine (3-(4-FPP)) is a pyrazolone analog of phenylpyrazole which is a compound used for the study of various biological processes and has been used in a variety of research applications. 3-(4-FPP) is a chemical compound with the molecular formula C14H12FN3 and a molar mass of 241.267 g/mol. It is a colorless solid at room temperature and is soluble in methanol, ethanol, and acetonitrile. 3-(4-FPP) has been studied for its potential use in the field of medicinal chemistry, as it has been found to have a variety of biological activities.

Scientific Research Applications

Antimicrobial Activity

Pyrazole derivatives, including 3-(4-Fluorophenyl)-1-phenyl-1H-pyrazol-5-amine , have been studied for their potential antimicrobial properties. The presence of the fluorophenyl group can enhance the compound’s ability to interact with bacterial enzymes, potentially inhibiting their growth and survival .

Anti-Tuberculosis Agents

Research has indicated that pyrazole compounds may exhibit activity against Mycobacterium tuberculosis, the bacteria responsible for tuberculosis. The compound’s structure allows it to bind to proteins within the bacterial cell, disrupting its function and leading to the death of the pathogen .

Anti-Inflammatory Applications

The anti-inflammatory properties of pyrazole derivatives are well-documented. They can inhibit the production of pro-inflammatory cytokines, making them potential candidates for the treatment of chronic inflammatory diseases .

Antioxidant Properties

Oxidative stress is a factor in many diseases, and antioxidants can mitigate this stress3-(4-Fluorophenyl)-1-phenyl-1H-pyrazol-5-amine may serve as a potent antioxidant, scavenging free radicals and protecting cells from damage .

Anti-Tumor and Cytotoxicity

Pyrazole derivatives have shown promise in anti-tumor research, particularly in the context of breast cancer. Molecular docking studies suggest that these compounds can bind to estrogen receptors, potentially inhibiting the growth of cancer cells .

Analgesic Effects

The analgesic effects of pyrazoles are attributed to their interaction with central nervous system receptors. This interaction can lead to a reduction in the perception of pain, making these compounds interesting for pain management research .

Hepatic Cancer Treatment

Some pyrazole derivatives have been patented as agents against hepatic cancer (HePG-2). The structural features of 3-(4-Fluorophenyl)-1-phenyl-1H-pyrazol-5-amine may contribute to its potential efficacy in treating liver cancer .

COX-2 Inhibitory Activity

Celecoxib, a well-known COX-2 inhibitor used to treat pain and inflammation, is a pyrazole derivative. The fluorinated pyrazole structure of the compound could imply similar COX-2 inhibitory activity, which is significant for pharmaceutical applications .

properties

IUPAC Name

5-(4-fluorophenyl)-2-phenylpyrazol-3-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H12FN3/c16-12-8-6-11(7-9-12)14-10-15(17)19(18-14)13-4-2-1-3-5-13/h1-10H,17H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QCEVUBQDNVSIHB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)N2C(=CC(=N2)C3=CC=C(C=C3)F)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H12FN3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60391704
Record name 3-(4-Fluorophenyl)-1-phenyl-1H-pyrazol-5-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60391704
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

253.27 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-(4-Fluorophenyl)-1-phenyl-1H-pyrazol-5-amine

CAS RN

72411-53-1
Record name 3-(4-Fluorophenyl)-1-phenyl-1H-pyrazol-5-amine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=72411-53-1
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 3-(4-Fluorophenyl)-1-phenyl-1H-pyrazol-5-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60391704
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 3-(4-FLUOROPHENYL)-1-PHENYL-1H-PYRAZOL-5-YLAMINE
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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